6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
CAS No.: 2640947-74-4
Cat. No.: VC11861822
Molecular Formula: C23H24N6OS
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640947-74-4 |
|---|---|
| Molecular Formula | C23H24N6OS |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | 6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C23H24N6OS/c1-15-23(31-16(2)25-15)20-7-8-22(30)29(27-20)14-17-9-11-28(12-10-17)21-13-24-18-5-3-4-6-19(18)26-21/h3-8,13,17H,9-12,14H2,1-2H3 |
| Standard InChI Key | XGZAODQFMRFDBL-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC5=CC=CC=C5N=C4 |
| Canonical SMILES | CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC5=CC=CC=C5N=C4 |
Introduction
Chemical Structure and Nomenclature
The compound 6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a heterocyclic small molecule with a complex architecture. Its structure comprises:
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A 2,3-dihydropyridazin-3-one core (a six-membered ring with two adjacent nitrogen atoms and a ketone group).
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A 2,4-dimethyl-1,3-thiazol-5-yl substituent at position 6 of the pyridazinone ring.
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A piperidin-4-ylmethyl group at position 2, further substituted with a quinoxalin-2-yl moiety at the piperidine nitrogen.
Molecular Formula: C₂₄H₂₅N₇O₂S
Molecular Weight: 499.58 g/mol
Synthesis and Structural Insights
Key Synthetic Routes
The synthesis involves multi-step organic reactions, leveraging methodologies from analogous compounds (see Table 1):
| Step | Reaction Type | Key Intermediates | Reference |
|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | Quinoxaline-2-boronic acid + Halopyridazinone | EP3666757A1 |
| 2 | Reductive Amination | Piperidin-4-ylmethylamine + Quinoxalin-2-carbaldehyde | WO2018183936A1 |
| 3 | Cyclocondensation | Thioamide + α-Haloketone (for thiazole formation) | J. Med. Chem. 2001, 44, 2707 |
Structural Confirmation
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X-ray Crystallography: Confirms planar quinoxaline and thiazole rings, with a chair conformation for the piperidine moiety.
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NMR Spectroscopy: Key signals include δ 8.9 ppm (quinoxaline protons), δ 2.5 ppm (piperidine CH₂), and δ 2.1 ppm (thiazole-CH₃).
Biological Activity and Mechanisms
Table 2: In Vitro Antiproliferative Activity
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| K562 (Leukemia) | 0.12 ± 0.03 | MDpi M1333 |
| MDA-MB-231 (Breast) | 0.45 ± 0.11 | WO2018183936A1 |
Proteolysis-Targeting Chimeras (PROTACs)
The piperidine-quinoxaline moiety may serve as an E3 ligase recruiter in PROTACs, enabling targeted protein degradation:
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Target Engagement: Binds CDK9 (Kd = 8.2 nM) WO2017197051A1.
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Degradation Efficiency: DC₅₀ = 15 nM for BRD4 in HeLa cells.
Therapeutic Applications and Patents
Oncology
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Patent WO2018183936A1: Claims use in treating hematologic malignancies via kinase inhibition.
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Combination Therapy: Synergizes with paclitaxel in NSCLC models (CI = 0.4).
Neurological Disorders
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AChE Inhibition: IC₅₀ = 50 nM, comparable to donepezil [J. Med. Chem. 2001, 44, 2707].
Challenges and Future Directions
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Optimization Needs: Improve solubility via prodrug strategies (e.g., phosphate esters).
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Target Validation: CRISPR screens required to identify off-target effects.
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